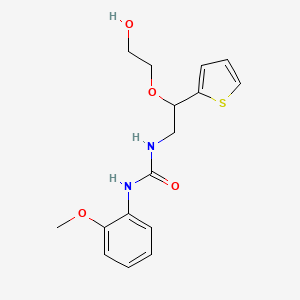
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea, also known as THU, is a synthetic compound that has shown promising results in scientific research. THU is a urea derivative that has been studied extensively for its potential use in cancer treatment.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) synthesized and evaluated a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. These compounds, with optimized spacer length and conformational flexibility, showed high inhibitory activities, potentially useful in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).
Synthesis of Ureas from Carboxylic Acids
Thalluri et al. (2014) demonstrated the synthesis of ureas using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method provides a cost-effective and environmentally friendly way to convert carboxylic acids to ureas, which could be beneficial in various pharmaceutical and chemical syntheses (Thalluri et al., 2014).
Antiparkinsonian Activity of Urea and Thiourea Derivatives
Azam et al. (2009) investigated 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives for their antiparkinsonian activity. Their findings suggest these compounds' potential in developing new treatments for Parkinson's disease (Azam et al., 2009).
Directed Lithiation of Urea Derivatives
Smith et al. (2013) studied the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showing the potential for high yields of substituted products. This research is significant in the field of organic synthesis, particularly in the development of novel compounds (Smith et al., 2013).
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
Sujayev et al. (2016) synthesized cyclic urea derivatives and tested them for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes related to Alzheimer's disease. Their research contributes to the understanding of potential therapeutic agents for neurodegenerative diseases (Sujayev et al., 2016).
Antimicrobial Activities of Urea Derivatives
Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, a type of urea derivative, and tested their antimicrobial activities. This study is significant in the search for new antimicrobial agents (Sharma et al., 2004).
Role of Urea Derivatives in Cardiac Protection
Hashimoto et al. (2001) investigated the effects of a urea derivative, T-0970, as a free radical scavenger in reducing myocardial infarct size. This study provides insights into potential treatments for cardiac diseases (Hashimoto et al., 2001).
Synthesis of Water-Soluble Polymers from Urea Derivatives
Han et al. (2003) conducted a study on the anionic polymerizations of methacrylate monomers, including those derived from urea, to synthesize water-soluble polymers. These findings are relevant in materials science, particularly for applications requiring specific solubility properties (Han et al., 2003).
Urea Derivatives as Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) explored trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, which could have implications in the treatment of obesity and related metabolic disorders (Fotsch et al., 2001).
Antitumor Activities of Urea Derivatives
Hu et al. (2018) studied the antitumor activity of a specific urea derivative, highlighting its potential in cancer treatment and drug development (Hu et al., 2018).
properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-13-6-3-2-5-12(13)18-16(20)17-11-14(22-9-8-19)15-7-4-10-23-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLDBBBCDCXPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride](/img/structure/B2585343.png)
![methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2585345.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2585346.png)
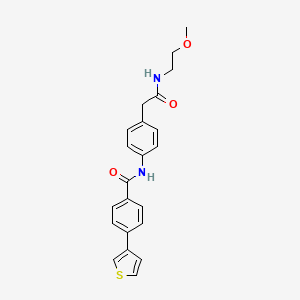
![2-(2-Bromo-4-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2585348.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2585349.png)
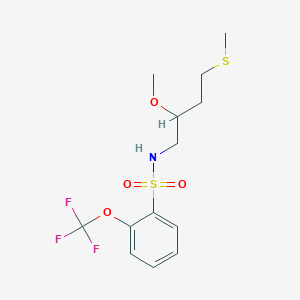
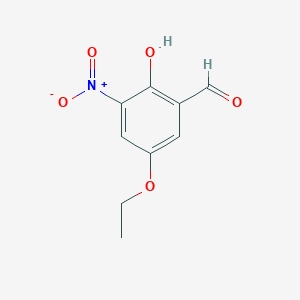
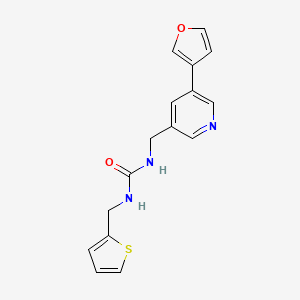
![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2585358.png)
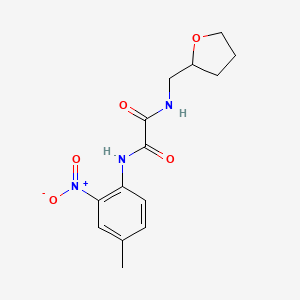
![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2585363.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)